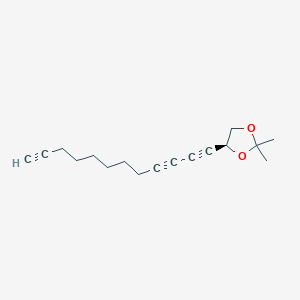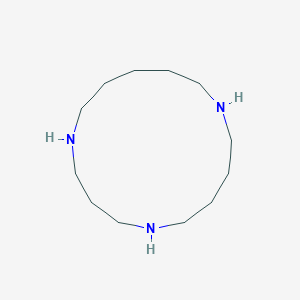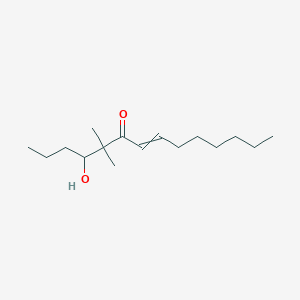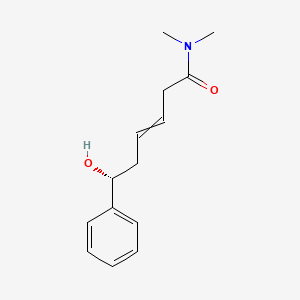![molecular formula C10H14O3P+ B12524398 Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester CAS No. 653585-12-7](/img/structure/B12524398.png)
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester is a chemical compound with the molecular formula C10H15O3P. It is a member of the phosphinic acid esters family, which are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phosphinic acid group bonded to an ethyl ester and a phenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester typically involves a palladium-catalyzed cross-coupling reaction. One common method includes the reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the phosphinate ester in a yield of approximately 60% . The reaction conditions generally require a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of phosphinic acid esters often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments. The specific details of industrial production methods for this compound are proprietary to manufacturers and may vary.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioisosteric group in drug design, mimicking the behavior of natural phosphates.
Medicine: Explored for its role in the development of metalloprotease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions, making it effective in inhibiting metalloproteases. The compound’s structure allows it to mimic natural phosphate groups, enabling it to participate in various biochemical pathways and processes.
Comparison with Similar Compounds
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester can be compared with other phosphinic acid esters, such as:
Phosphinic acid, methyl-, butyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Phosphinic acid, phenyl-, ethyl ester: Contains a phenyl group directly bonded to the phosphorus atom, affecting its chemical behavior and uses.
Properties
CAS No. |
653585-12-7 |
|---|---|
Molecular Formula |
C10H14O3P+ |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
ethoxy-oxo-(phenylmethoxymethyl)phosphanium |
InChI |
InChI=1S/C10H14O3P/c1-2-13-14(11)9-12-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/q+1 |
InChI Key |
XQSPZFJDTJFEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)
![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)

![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)




![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)



![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
